One area of study has investigated 4-bromo-1H-pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes. By inhibiting kinases, it may be possible to develop drugs for diseases such as cancer and inflammatory disorders PubChem, CID: 12510055: .
Research has also explored 4-bromo-1H-pyrrolo[2,3-c]pyridine derivatives for other therapeutic applications, such as anticonvulsant and antibacterial agents [NCBI,的相关文献(similar articles), (Ref: 4 , 11)]. However, more research is needed to fully understand the potential of these molecules.
4-Bromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound characterized by its bromine substitution at the fourth position of the pyrrolo ring. Its molecular formula is with a molecular weight of approximately 197.04 g/mol. The compound typically appears as a white to light yellow solid and has a melting point ranging from 177 °C to 181 °C . This compound is notable for its structural features, which include a fused pyrrole and pyridine system, making it of interest in various chemical and biological applications.
Research indicates that 4-bromo-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activity. It has been studied as a potential inhibitor for various biological targets, including:
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine can be achieved through multiple routes:
4-Bromo-1H-pyrrolo[2,3-c]pyridine finds applications in several fields:
Studies on the interactions of 4-bromo-1H-pyrrolo[2,3-c]pyridine with biological targets have shown promising results. Its ability to bind selectively to certain enzymes suggests potential therapeutic applications. Research efforts focus on understanding these interactions at the molecular level to optimize its efficacy as a drug candidate.
Several compounds share structural similarities with 4-bromo-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine | Fused pyrrole and pyridine | Different substitution patterns |
4-Chloro-1H-pyrrolo[2,3-c]pyridine | Fused pyrrole and pyridine | Chlorine instead of bromine |
4-Methyl-1H-pyrrolo[2,3-c]pyridine | Fused pyrrole and pyridine | Methyl group substitution |
These compounds exhibit varying biological activities and chemical properties due to differences in their substituents and structural configurations. The unique bromine substitution in 4-bromo-1H-pyrrolo[2,3-c]pyridine contributes to its distinct reactivity and potential applications in medicinal chemistry.